molecular formula C12H19Cl2N3O2 B6351097 4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride CAS No. 1993188-81-0

4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride

Cat. No.: B6351097
CAS No.: 1993188-81-0
M. Wt: 308.20 g/mol
InChI Key: DRRBJWPHQBVGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride is an organic compound with the molecular formula C12H19Cl2N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with diethylamine in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 4-Amino-5-chloro-N-(1-benzyl-4-piperidinyl)-2-methoxybenzamide
  • 3-Amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Uniqueness

4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2.ClH/c1-4-16(5-2)15-12(17)8-6-9(13)10(14)7-11(8)18-3;/h6-7H,4-5,14H2,1-3H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRBJWPHQBVGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)NC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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